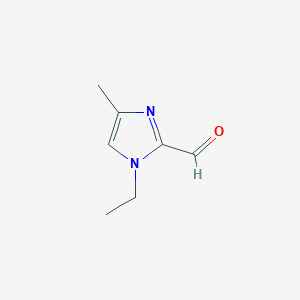

1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

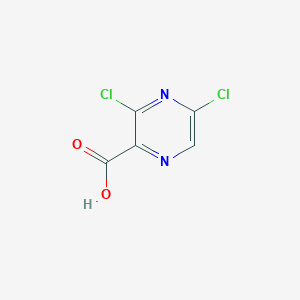

“1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde” is a chemical compound with the CAS Number: 624746-77-6. It has a molecular weight of 138.17 and its IUPAC name is 1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde .

Molecular Structure Analysis

The InChI code for “1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde” is 1S/C7H10N2O/c1-3-9-4-6(2)8-7(9)5-10/h4-5H,3H2,1-2H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis of Donor-Π-Acceptor (D-Π-A) Type Dye

This compound can be used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes . These dyes are often used in dye-sensitized solar cells (DSSCs), which convert solar energy into electrical energy.

Preparation of Urocanic Acid Esters

It can be used in the preparation of ethyl, n-dodecyl, and n-hexadecyl esters of urocanic acid (4-imidazoleacrylic acid) . Urocanic acid is a major absorber of UV radiation in the epidermis, and its esters could have potential applications in the field of dermatology.

Fabrication of Colorimetric Chemosensors

This compound can be used in the fabrication of colorimetric chemosensors . These sensors change color in response to chemical changes and can be used in various fields such as environmental monitoring, medical diagnostics, and industrial process control.

Development of New Drugs

Imidazole, the core structure of this compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Preparation of Tridentate Schiff-base Carboxylate-containing Ligands

Although not directly related to “1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde”, 2-Imidazolecarboxaldehyde, a similar compound, has been used in the preparation of tridentate Schiff-base carboxylate-containing ligands . These ligands have potential applications in coordination chemistry and catalysis .

Study of Imidazole-directed Allylation of Aldimines

Again, 2-Imidazolecarboxaldehyde has been used in a study of the imidazole-directed allylation of aldimines . This reaction is important in the synthesis of complex molecules, particularly in the pharmaceutical industry .

properties

IUPAC Name |

1-ethyl-4-methylimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-9-4-6(2)8-7(9)5-10/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJNLBTUHQADTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)

![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)

![Spiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B1322602.png)